molecular formula C5H7F3O2 B1660705 Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- CAS No. 821775-25-1

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-

Cat. No.: B1660705
CAS No.: 821775-25-1
M. Wt: 156.1 g/mol
InChI Key: OBUKEMPWKGDRJV-GSVOUGTGSA-N
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Description

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a fluorinated organic compound with the molecular formula C5H7F3O2. This compound is characterized by the presence of a trifluoromethyl group and a chiral center at the second carbon, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- typically involves the use of chiral auxiliaries and alkylation reactions. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. The method mentioned above has been specifically developed for large-scale preparation, allowing for the production of over 300 grams of the target compound in a single batch .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is unique due to its chiral center and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features makes it particularly valuable in drug design and other applications where specific stereochemistry and functional groups are crucial .

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKEMPWKGDRJV-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428819
Record name AC1OOCXD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821775-25-1
Record name AC1OOCXD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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